Rh(Phi)2(bpy)3+
Descripción general
Descripción
The compound Rh(Phi)2(bpy)3+ is a rhodium complex where Phi stands for phenanthrenequinone diimine and bpy stands for bipyridyl. This complex is known for its ability to intercalate into DNA and is widely used in photofootprinting studies due to its unique photochemical properties .
Métodos De Preparación
The preparation of Rh(Phi)2(bpy)3+ involves the synthesis of the phenanthrenequinone diimine and bipyridyl ligands, followed by their coordination to a rhodium center. The synthetic route typically includes the following steps:
Synthesis of Phenanthrenequinone Diimine: This involves the reaction of phenanthrenequinone with an appropriate amine to form the diimine ligand.
Synthesis of Bipyridyl Ligand: Bipyridyl is synthesized through the coupling of pyridine derivatives.
Coordination to Rhodium: The ligands are then coordinated to a rhodium center under specific reaction conditions, often involving heating and the use of a suitable solvent
Análisis De Reacciones Químicas
Rh(Phi)2(bpy)3+ undergoes several types of chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, particularly when photoactivated.
Reduction: It can also undergo reduction under specific conditions.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. .
Aplicaciones Científicas De Investigación
Rh(Phi)2(bpy)3+ has a wide range of scientific research applications:
Chemistry: It is used in studies of DNA intercalation and charge transport through DNA.
Biology: The compound is employed in photofootprinting studies to investigate protein-DNA interactions.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of DNA-based nanomaterials and electronic devices .
Mecanismo De Acción
The mechanism of action of Rh(Phi)2(bpy)3+ involves its intercalation into the DNA double helix. Upon photoactivation, the complex generates reactive oxygen species that can cleave DNA at specific sites. This property is exploited in photofootprinting studies to map protein-DNA interactions. The molecular targets include the DNA bases, and the pathways involved are primarily those related to oxidative damage .
Comparación Con Compuestos Similares
Rh(Phi)2(bpy)3+ is unique in its high sequence neutrality and efficiency in DNA cleavage upon photoactivation. Similar compounds include:
Ruthenium Polypyridyl Complexes: These complexes also intercalate into DNA and are used in similar applications.
Other Rhodium Complexes: Various other rhodium complexes with different ligands are used in DNA studies, but they may not have the same efficiency or specificity as Rh(Phi)2(bpy)3+ .
Actividad Biológica
Rhodium complexes, particularly Rh(Phi)₂(bpy)₃⁺, have garnered significant attention in the field of bioinorganic chemistry due to their unique biological activities. This compound, where "Phi" refers to phenanthrenequinone diimine and "bpy" refers to 2,2'-bipyridine, exhibits properties that make it a potent tool for targeting DNA and inducing oxidative damage. The following sections detail its biological activity, including mechanisms of action, experimental findings, and case studies.
DNA Binding and Photocleavage
Rh(Phi)₂(bpy)₃⁺ has been shown to selectively bind to DNA mismatches with high affinity. In studies, it was observed that this complex can photocleave DNA at mismatched sites when exposed to UV light. For instance, it demonstrated over a 1000-fold preference for binding mismatched DNA over well-matched sequences. This selectivity is crucial for applications in targeted gene therapy and cancer treatment where DNA repair mechanisms can be exploited .
Charge Transport and Oxidative Damage
The compound acts as a photooxidant that facilitates long-range charge transport through DNA. Upon photolysis at specific wavelengths (e.g., 365 nm), it injects electron holes into the DNA base stack, leading to oxidative damage primarily at guanine bases. This process can result in localized strand scission and is particularly effective at generating lesions in the most oxidatively sensitive sites within the DNA structure .
Case Studies of Biological Effects
- Targeting Mismatched DNA : A study demonstrated that Rh(Phi)₂(bpy)₃⁺ could effectively bind and cleave a 2725 base pair plasmid containing a single CC mismatch. The complex showed no photocleavage on matched sequences, highlighting its specificity for damaged or mismatched DNA .
- Oxidative Damage in Duplex DNA : Research indicated that Rh(Phi)₂(bpy)₃⁺ could induce oxidative damage in duplex DNA structures, particularly affecting cytosines when covalently tethered to the DNA. This oxidative damage was shown to be modulated by the presence of guanine sites nearby, suggesting a complex interplay between different bases during charge transport .
- Long-range Charge Migration : Another study explored how covalently tethered Rh(Phi)₂(bpy)₃⁺ could facilitate long-range charge migration within four-way junctions of DNA. The results indicated that damage was localized at specific sites near the tethered complex, reinforcing the idea that its binding position significantly influences its biological effects .
Binding Affinity Comparison
Complex | Binding Affinity (nM) | Specificity for Mismatches |
---|---|---|
Rh(Phi)₂(bpy)₃⁺ | <10 | >1000-fold |
[Rh(bpy)₂(chrysi)]³⁺ | 50 | Moderate |
Photocleavage Efficiency
Condition | Photocleavage Yield (%) | Remarks |
---|---|---|
Mismatched DNA (CC mismatch) | 80 | High specificity observed |
Well-matched control | 0 | No cleavage |
Propiedades
IUPAC Name |
(10-azanidylphenanthren-9-yl)azanide;2-pyridin-2-ylpyridine;rhodium;trichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H10N2.C10H8N2.3ClH.Rh/c2*15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8,15-16H;1-8H;3*1H;/q2*-2;;;;;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDXSUBZYYEEHD-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28Cl3N6Rh-7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121174-98-9 | |
Record name | Bis(phenanthrenequinonediimine)(bipyridyl)rhodium(III) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121174989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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